![molecular formula C13H9F3N2O5 B12911294 Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- CAS No. 189359-10-2](/img/structure/B12911294.png)
Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid is a complex organic compound that features a quinoline core substituted with a hydroxy group, a trifluoromethoxy group, and a carboxamido acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the quinoline core through a cyclization reaction, followed by the introduction of the hydroxy and trifluoromethoxy groups via electrophilic aromatic substitution. The carboxamido acetic acid moiety is then introduced through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
化学反応の分析
Types of Reactions
2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学的研究の応用
2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
作用機序
The mechanism of action of 2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and trifluoromethoxy groups can participate in hydrogen bonding and other interactions, while the quinoline core can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds such as 2-hydroxyquinoline and 6-trifluoromethoxyquinoline share structural similarities.
Carboxamido acetic acid derivatives: Compounds like N-(2-carboxyethyl)acetamide have similar functional groups.
Uniqueness
2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
特性
CAS番号 |
189359-10-2 |
|---|---|
分子式 |
C13H9F3N2O5 |
分子量 |
330.22 g/mol |
IUPAC名 |
2-[[3-hydroxy-6-(trifluoromethoxy)quinoline-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C13H9F3N2O5/c14-13(15,16)23-7-1-2-8-6(3-7)4-9(19)11(18-8)12(22)17-5-10(20)21/h1-4,19H,5H2,(H,17,22)(H,20,21) |
InChIキー |
VXZFMTNKQPTCBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=C(C=C2C=C1OC(F)(F)F)O)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12911218.png)
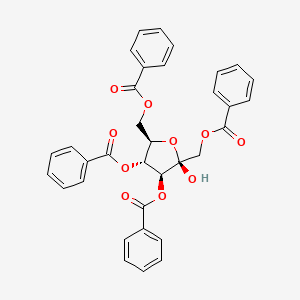
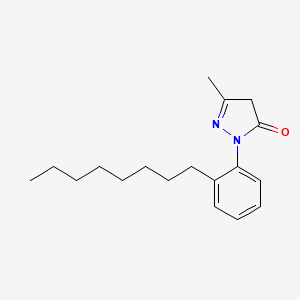
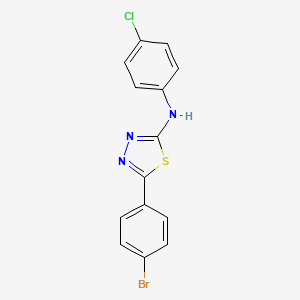
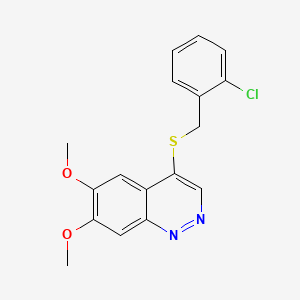
![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)


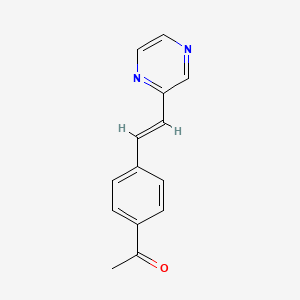

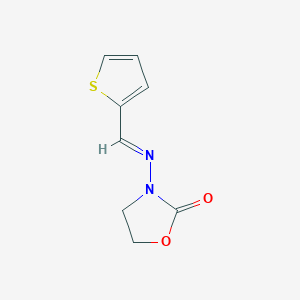
![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)


